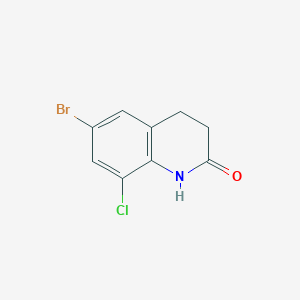

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

6-bromo-8-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVBXVQQLCGEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:

Halogenation: Introduction of bromine and chlorine atoms into the quinoline ring.

Cyclization: Formation of the dihydroquinolinone structure through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often use catalysts and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may exhibit similar properties and be used in the development of new therapeutic agents.

Medicine

In medicine, derivatives of quinoline are often explored for their potential as drugs. This compound could be investigated for its pharmacological properties and therapeutic potential.

Industry

Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may find applications in these areas as well.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

- Core Flexibility: Quinazolinones (e.g., ) exhibit a planar structure distinct from the partially saturated dihydroquinolinone core, affecting solubility and binding affinity .

Bioactive Derivatives with Modified Substituents

- Amino-Substituted Derivatives: Compounds like 6-amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one () show selectivity for neuronal nitric oxide synthase (nNOS), highlighting the importance of basic amine side chains for CNS-targeted activity . Anticonvulsant Activity: Derivatives with alkyl or aryl groups at position 1 demonstrate GABAA receptor binding, with ED₅₀ values < 50 mg/kg in seizure models .

Methoxy/Hydroxy Derivatives :

- CHNQD-00603 (3-OCH₃, 4-OH) enhances osteogenic differentiation in bone marrow stem cells, suggesting that electron-donating groups at positions 3 and 4 improve osteogenesis .

Biological Activity

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H7BrClN and a molecular weight of 256.52 g/mol. The presence of bromine and chlorine substituents in its structure contributes to its unique reactivity and biological properties. The quinolinone framework is significant in medicinal chemistry due to its prevalence in various bioactive compounds.

Enzyme Interaction

This compound interacts with several enzymes, influencing metabolic pathways. It has been shown to inhibit specific enzymes involved in cellular metabolism, which can lead to altered energy production and metabolic flux within cells.

Cellular Effects

The compound modulates cell signaling pathways and gene expression, impacting cellular functions. For instance, it can alter the expression of genes associated with proliferation and apoptosis, suggesting potential applications in cancer therapy .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 5.3 to 6.4 µg/mL .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have shown cytotoxic effects against several cancer cell lines, including murine leukemia P-388 cells, with an IC50 value of 2.56 µg/mL . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives, including this compound. Results indicated strong activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Against Cancer Cells : In a comparative study of quinoline derivatives, this compound was found to be one of the most potent compounds against human cervical carcinoma HeLa cells, highlighting its potential in cancer therapeutics.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | Lacks chlorine | Moderate antimicrobial | Different biological profile |

| 6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one | Methyl group at position 8 | Anticancer activity | Enhanced reactivity due to methylation |

| 6-Bromo-7-fluoroquinolin-2(1H)-one | Fluorine instead of chlorine | Antiviral properties | Different halogen substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.